

A Systematic Review of Small Humanin-Like Peptide (SHLP) Functions: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of the functions of small humanin-like peptides (SHLPs), a group of mitochondrial-derived peptides with emerging therapeutic potential. This document summarizes key quantitative data, details experimental methodologies for functional assessment, and visualizes the known signaling pathways.

I. Comparative Analysis of SHLP Functions

Six SHLPs (SHLP1-6) have been identified, each encoded within the mitochondrial 16S ribosomal RNA region.[1] These peptides exhibit diverse and sometimes opposing biological activities, ranging from promoting cell survival and proliferation to inducing apoptosis. The following table summarizes the known functions of the most studied SHLPs, with a focus on quantitative experimental data where available.



Function	SHLP2	SHLP3	SHLP4	SHLP6
Cell Viability	▲ Increased cell viability by 21.79% in AMD cybrids.[2]	▲ Enhanced cell viability.[1][3]	No significant effect reported.	▼ Decreased cell viability.
Apoptosis	▼ Inhibited apoptosis.[1][3] ▼ Decreased Caspase-3 gene expression by 81.8% in AMD cybrids.[2] ▼ Decreased Caspase-7 gene expression by 72.48% in AMD cybrids.[2] ▼ Reduced Cleaved Caspase-3 protein levels by 56.45% in AMD cybrids.[2]	▼ Inhibited apoptosis.[1][3]	No significant effect reported.	▲ Significantly increased apoptosis.[1][3]
Cell Proliferation	A Promoted cell proliferation in NIT-1 β-cells.[1]	No significant effect reported.	▲ Promoted cell proliferation in NIT-1 β-cells.[1]	No significant effect reported.
Mitochondrial Metabolism	▲ Induced oxygen consumption rate (OCR) and increased cellular ATP levels.[1]	▲ Induced oxygen consumption rate (OCR) and increased cellular ATP levels.[1][5]	No significant effect reported.	No significant effect reported.



Signaling Pathway Activation	▲ Activated both ERK and STAT3 pathways in NIT-1 β cells (at 100 nM).[6][7]	Activated ERK pathway in NIT-1 β cells (at 100 nM).[6] - Did not activate STAT3 phosphorylation.	Not reported.	Not reported.
Insulin Sensitivity	▲ Enhanced insulin sensitivity both peripherally and centrally.[2]	▲ Enhanced insulin sensitivity.	Not reported.	Not reported.

II. Experimental Methodologies

This section details the protocols for key experiments cited in the functional comparison of SHLPs.

Cell Viability Assay (MTS Assay)

This assay determines the number of viable cells in culture based on the metabolic reduction of MTS tetrazolium salt by dehydrogenase enzymes in living cells.

- Materials:
 - 96-well plates
 - Cell culture medium
 - SHLP peptides (e.g., SHLP2, SHLP3)
 - MTS reagent
- · Protocol:
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium.



- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Treat the cells with varying concentrations of SHLPs (e.g., 100 nM) for 24-72 hours.
- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Caspase-3 Activity)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

- Materials:
 - Cell culture plates
 - SHLP peptides
 - Cell lysis buffer
 - Caspase-3 substrate (DEVD-pNA)
 - Assay buffer
- Protocol:
 - Culture cells and induce apoptosis (e.g., by serum starvation) in the presence or absence of SHLPs (e.g., 100 nM SHLP2 or SHLP3) for a specified time (e.g., 24 hours).
 - Harvest the cells and lyse them using the provided cell lysis buffer.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of the lysate.



- In a 96-well plate, add 50-100 μg of protein lysate to each well.
- Add 50 μL of 2x reaction buffer containing 10 mM DTT to each well.
- Add 5 μL of 4 mM DEVD-pNA substrate to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm using a microplate reader.
- The fold-increase in Caspase-3 activity is determined by comparing the results from the SHLP-treated samples to the untreated control.[10]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

- Materials:
 - 96-well plates
 - Cell culture medium
 - SHLP peptides
 - BrdU labeling reagent
 - Fixing/Denaturing solution
 - Anti-BrdU antibody
 - HRP-conjugated secondary antibody
 - TMB substrate
 - Stop solution
- Protocol:



- Seed cells in a 96-well plate and culture overnight.
- Treat cells with SHLPs (e.g., 100 nM SHLP2 or SHLP4) for 24 hours.
- Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
- Remove the labeling medium and fix the cells with the Fixing/Denaturing solution for 30 minutes at room temperature.
- Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
- Wash the wells and add TMB substrate. Incubate until color develops.
- Add stop solution and measure the absorbance at 450 nm.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.

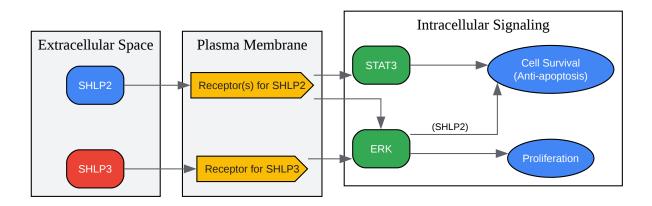
- Materials:
 - Seahorse XF cell culture microplate
 - SHLP peptides
 - Seahorse XF calibrant
 - Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
 - Mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A)
- · Protocol:
 - Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.



- Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
- The next day, replace the culture medium with pre-warmed assay medium and incubate for 1 hour in a non-CO2 incubator.
- Treat cells with the desired concentration of SHLPs.
- Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
- Calibrate the Seahorse XF Analyzer with the sensor cartridge.
- Replace the calibrant plate with the cell culture plate and start the assay.
- The instrument will sequentially inject the compounds and measure the changes in OCR to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

III. Signaling Pathways and Experimental Workflows

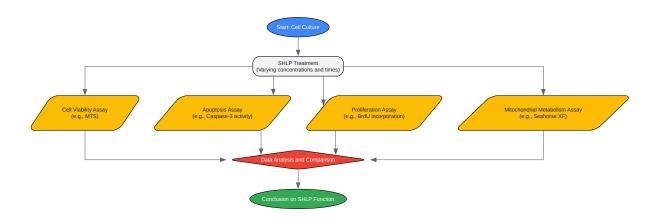
The following diagrams illustrate the known signaling pathways activated by SHLPs and a general workflow for assessing their function.



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Signaling pathways of SHLP2 and SHLP3.



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General experimental workflow for SHLP functional analysis.

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